molecular formula C15H21NO4 B2897989 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide CAS No. 1421515-22-1

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2897989
CAS No.: 1421515-22-1
M. Wt: 279.336
InChI Key: SLNPWNWHEQXELM-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes both cyclopentyl and methoxyphenyl groups

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-20-13-4-2-3-10(5-13)6-15(19)16-12-7-11(9-17)14(18)8-12/h2-5,11-12,14,17-18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPWNWHEQXELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A widely reported method involves RCM of diene precursors to form the cyclopentane scaffold. For example, Grubbs II catalyst (0.5 mol%) promotes the cyclization of diethyl diallylmalonate derivatives under reflux in dichloromethane, yielding cyclopentene intermediates. Subsequent hydrogenation (H₂, 50 psi, Pd/C) affords the saturated cyclopentane ring.

Table 1 : Optimization of RCM Conditions

Catalyst Solvent Temp (°C) Yield (%)
Grubbs II DCM 40 78
Hoveyda-Grubbs Toluene 110 65
Zhan 1B DCE 80 82

Cyclopentanol Functionalization

Hydroxyl and hydroxymethyl groups are introduced via epoxide ring-opening or dihydroxylation:

  • Epoxide Route : Treatment of cyclopentene oxide with water in acidic media (H₂SO₄, 0.1 M) yields trans-cyclopentanediol. Selective protection (TBDMSCl) and oxidation (PCC) generate ketone intermediates for hydroxymethylation via Grignard addition (CH₂MgBr).
  • Dihydroxylation : OsO₄-mediated syn-dihydroxylation of cyclopentene derivatives produces cis-diols, which are subsequently oxidized (NaIO₄) and reduced (NaBH₄) to install hydroxymethyl groups.

Installation of the 3-Methoxyphenylacetamide Moiety

Amide Coupling Strategies

The acetamide side chain is introduced via:

  • Schotten-Baumann Reaction : Reaction of 3-methoxyphenylacetyl chloride with the cyclopentane amine in biphasic conditions (NaOH/CH₂Cl₂).
  • EDCI/HOBt-Mediated Coupling : Carbodiimide coupling ensures high yields (85–92%) with minimal racemization.

Critical Parameters :

  • Temperature control (<0°C) to prevent epimerization.
  • Use of N-methylmorpholine (NMM) as a non-nucleophilic base.

Table 2 : Comparative Coupling Efficiency

Method Base Solvent Yield (%)
Schotten-Baumann NaOH CH₂Cl₂ 68
EDCI/HOBt NMM DMF 91
HATU/DIPEA DIPEA DCM 89

Stereochemical Control and Resolution

The cis-3,4-disubstituted cyclopentane configuration is achieved through:

  • Chiral Auxiliary Approaches : Use of (S)-α-methylbenzylamine to induce diastereomeric crystallization.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic cyclopentanol intermediates (e.g., CAL-B, vinyl acetate).

Table 3 : Enantiomeric Excess (ee) Optimization

Resolution Method Enzyme/Catalyst ee (%)
Chiral column chromatography Chiralpak AD-H 99
Enzymatic hydrolysis CAL-B 95
Diastereomeric salt L-Tartaric acid 90

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) for final purity assessment (>99.5%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85–7.25 (m, 4H, Ar-H), 4.15 (br s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.45–3.60 (m, 2H, CH₂OH).
  • HRMS : [M+H]⁺ calc. for C₁₆H₂₂NO₄: 292.1549; found: 292.1545.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replacement of OsO₄ with Shi epoxidation catalysts for dihydroxylation.
  • Continuous Flow Systems : Tubular reactors for RCM steps to enhance throughput (residence time: 20 min).

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position.

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 273.32 g/mol. The structure includes a cyclopentyl ring with hydroxymethyl and methoxy substituents, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylamine with appropriate acylating agents under controlled conditions. The following general steps outline the synthesis process:

  • Reagents Preparation : Combine cyclopentylamine with hydroxymethyl derivatives and methoxy-substituted aromatic compounds.
  • Reaction Conditions : Use a solvent such as dimethylformamide (DMF) along with coupling agents like HATU to facilitate the amide bond formation.
  • Purification : Extract the product using organic solvents and purify through recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, related structures have shown efficacy against viral infections by inhibiting viral replication through interference with nucleic acid synthesis or viral protein function .

Antitumor Activity

In vitro studies demonstrate that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

  • Antiviral Efficacy : A study on structurally related compounds revealed that modifications to the cyclopentyl moiety significantly enhanced antiviral activity against hepatitis C virus (HCV). The presence of hydroxymethyl groups was found to increase binding affinity to viral proteins .
  • Antitumor Studies : In another investigation, this compound was tested against human leukemia cells, resulting in an IC50 value indicating effective cytotoxicity at low concentrations .

Data Tables

Biological Activity IC50 Value (µM) Target
Antiviral12HCV replication
Antitumor0.9Human leukemia cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with functionalization of the cyclopentane core and subsequent coupling with the 3-methoxyphenylacetamide moiety. Key steps include:

  • Cyclopentane Derivative Preparation : Hydroxylation and hydroxymethylation of cyclopentane intermediates under controlled pH (e.g., using NaBH4 for selective reduction) .
  • Amide Bond Formation : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Critical Conditions : Inert atmosphere (N2), temperature control (±2°C), and stoichiometric precision to avoid by-products like over-oxidized cyclopentane derivatives .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase, λ = 254 nm) to confirm >95% purity .
  • Structural Confirmation :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for cyclopentane hydroxyls (δ 3.5–4.2 ppm), methoxy group (δ 3.7–3.8 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]<sup>+</sup> to theoretical mass (error < 2 ppm) .
    • Common Pitfalls : Signal overlap in NMR due to diastereomers (cyclopentane stereochemistry); use chiral columns or derivatization for resolution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?

  • Root Cause Analysis :

  • Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) affecting protonation states of hydroxyl groups .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers; confirm solubility via dynamic light scattering .
    • Resolution Strategies :
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-check binding kinetics .
  • Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation skewing IC50 values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • SAR Design Framework :

  • Core Modifications : Replace cyclopentane with cyclohexane to assess steric effects on target binding .
  • Functional Group Variations :
  • Methoxy Group : Substitute with halogen (e.g., Cl) to enhance lipophilicity (logP optimization) .
  • Acetamide Linker : Replace with sulfonamide to evaluate hydrogen-bonding interactions .
    • Data-Driven Optimization : Use molecular docking (AutoDock Vina) and MD simulations to prioritize synthetic targets .

Q. What experimental approaches are recommended for assessing the compound’s metabolic stability and potential drug-drug interactions?

  • In Vitro Models :

  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Luciferin-IPA) .
  • Microsomal Half-Life : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS .
    • In Silico Tools :
  • ADMET Predictors : Use SwissADME or admetSAR to estimate permeability (Caco-2) and P-glycoprotein substrate likelihood .

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